molecular formula C6H3BrClF2N B12830169 6-Bromo-4-chloro-2,3-difluoroaniline

6-Bromo-4-chloro-2,3-difluoroaniline

Cat. No.: B12830169
M. Wt: 242.45 g/mol
InChI Key: DIKVOFLVQAMBQU-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2,3-difluoroaniline is an aromatic amine compound with the molecular formula C6H3BrClF2NH2 It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2,3-difluoroaniline typically involves halogenation and amination reactions. One common method is the halogenation of aniline derivatives, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including:

    Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.

    Fluorination: Introduction of fluorine atoms using reagents like hydrogen fluoride or fluorine gas.

    Amination: Introduction of the amino group through reactions with ammonia or amine derivatives.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2,3-difluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-4-chloro-2,3-difluoroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2,3-difluoroaniline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The amino group allows it to form hydrogen bonds and participate in nucleophilic reactions, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloro-2,3-difluoroaniline is unique due to its specific arrangement of halogen atoms and the presence of an amino group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

6-bromo-4-chloro-2,3-difluoroaniline

InChI

InChI=1S/C6H3BrClF2N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2

InChI Key

DIKVOFLVQAMBQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)F)F)Cl

Origin of Product

United States

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